molecular formula C19H16BrN B13931262 4-Bromo-N-(4-methylphenyl)-N-phenylaniline CAS No. 183798-74-5

4-Bromo-N-(4-methylphenyl)-N-phenylaniline

Cat. No.: B13931262
CAS No.: 183798-74-5
M. Wt: 338.2 g/mol
InChI Key: YMEBIIALDLSINE-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methylphenyl)-N-phenylaniline is a brominated triarylamine derivative with the molecular formula C₁₉H₁₆BrN (molecular weight: ~368.09). This compound features a central aniline group substituted with a bromine atom at the para position and two aryl groups: a phenyl and a 4-methylphenyl group. Its synthesis often involves palladium-catalyzed cross-coupling reactions or formylation under Vilsmeier–Haack conditions, as demonstrated in the preparation of intermediates for porphyrin-based hole-transporting materials in perovskite solar cells . The compound’s electronic properties, such as its electron-withdrawing bromine substituent and extended conjugation, make it valuable in organic electronics and photovoltaic applications .

Properties

CAS No.

183798-74-5

Molecular Formula

C19H16BrN

Molecular Weight

338.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methyl-N-phenylaniline

InChI

InChI=1S/C19H16BrN/c1-15-7-11-18(12-8-15)21(17-5-3-2-4-6-17)19-13-9-16(20)10-14-19/h2-14H,1H3

InChI Key

YMEBIIALDLSINE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline typically involves the reaction of 4-bromoaniline with 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methylphenyl)-N-phenylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

4-Bromo-N-(4-methylphenyl)-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets may vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

4-Bromo-N-phenylaniline
  • Structure : Lacks the 4-methylphenyl group, with only a single phenyl and bromine substituent.
  • Properties : Reduced steric hindrance compared to the title compound. Crystallizes in an orthorhombic system (space group Pccn) with N–H⋯N hydrogen bonding, influencing molecular packing .
  • Applications : Primarily studied as an analogue of brominated flame retardants, highlighting environmental concerns .
4-Bromo-N,N-bis(4-methoxyphenyl)aniline
  • Structure : Replaces the methylphenyl group with two 4-methoxyphenyl groups.
  • Properties : Methoxy groups enhance electron-donating capacity, improving charge transport in organic semiconductors. Synthesized in 99% yield via bromination of precursor anilines .
  • Applications : Used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to superior hole-transporting capabilities .
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
  • Structure : Contains two bromine atoms and a p-tolyl group (CAS: 100308-67-6).
  • Properties : Increased molecular weight (417.14) and halogen content enhance thermal stability but reduce solubility in common solvents.
  • Applications : Intermediate in synthesizing high-molecular-weight polymers for optoelectronics .

Structural Analogues in Crystallography

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • The nitro and methoxy substituents create distinct hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) compared to the title compound’s N–H⋯Br interactions .
  • Relevance : Highlights how functional groups (e.g., nitro vs. methyl) alter crystal packing and intermolecular forces .
4-Bromo-2,6-dimethylaniline
  • Structure : Features two methyl groups ortho to the amine, unlike the para-substituted title compound.
  • Crystallography: Forms N–H⋯N hydrogen-bonded dimers, contrasting with the title compound’s monomeric packing due to steric hindrance from the 4-methylphenyl group .

Electronic and Application-Based Differences

Perovskite Solar Cells
  • Title Compound : Used to synthesize porphyrin-based hole transporters with power conversion efficiencies (PCEs) >18% due to balanced electron-withdrawing (Br) and donating (methylphenyl) groups .
  • 4-Bromo-N,N-bis(4-methoxyphenyl)aniline : Higher PCEs (~20%) reported in DSSCs, attributed to methoxy groups improving charge separation .
Pharmaceutical Intermediates
  • 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide: Demonstrates bioactivity as a kinase inhibitor (pKa = 12.48), unlike the title compound, which lacks pharmacologically active motifs .

Biological Activity

4-Bromo-N-(4-methylphenyl)-N-phenylaniline, a substituted aniline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom and methyl substituents on the phenyl rings, enables it to interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline is C13_{13}H12_{12}BrN. Its structure can be represented as follows:

Br C6H4 N C6H5)(C6H4 CH3)\text{Br C}_6\text{H}_4\text{ N C}_6\text{H}_5)(\text{C}_6\text{H}_4\text{ CH}_3)

This compound features:

  • A bromine atom that enhances its electrophilic character.
  • Two phenyl groups that contribute to hydrophobic interactions with biological molecules.
  • A methyl group that may influence its solubility and binding affinity.

The biological activity of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom and the phenyl groups facilitate these interactions through:

  • Hydrogen bonding : The N-H group can form hydrogen bonds with electron-rich sites on proteins.
  • π-π stacking : The aromatic rings can engage in π-π interactions with nucleobases or aromatic amino acids.

Biological Activity

Research indicates that 4-Bromo-N-(4-methylphenyl)-N-phenylaniline exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. It has been investigated for its ability to inhibit certain enzymes involved in cancer cell proliferation. For example, studies focusing on carboxylesterases have indicated that derivatives of phenylanilines can modulate enzyme activity, which is crucial for prodrug activation in cancer therapies .

Case Studies

  • In Vitro Studies : A study conducted on various phenyl-substituted anilines, including 4-Bromo-N-(4-methylphenyl)-N-phenylaniline, revealed significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating effective cytotoxicity at micromolar concentrations .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity. The presence of bromine and methyl groups was found to increase potency against specific targets compared to unsubstituted analogs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-N-(4-methylphenyl)-N-phenylaniline?

The compound is typically synthesized via halogenation of diphenylamine derivatives using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or ethyl acetate under inert atmospheres (N₂). Purification involves column chromatography with hexane/ethyl acetate gradients to isolate the product . Optimization of reaction time, stoichiometry, and temperature (e.g., 0°C to room temperature) is critical to avoid over-bromination.

Q. Which analytical techniques are essential for structural validation of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline?

  • ¹H NMR : Confirms substitution patterns and aryl group integration.
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., Br···Br contacts at ~3.5 Å) .
  • Mass spectrometry : Validates molecular weight and isotopic patterns due to bromine.

Q. What are the primary applications of brominated diphenylamine derivatives in materials chemistry?

These compounds serve as precursors for phosphonic acids in metal-organic frameworks (MOFs), leveraging their V-shaped geometry to design non-layered porous structures . Their rigidity from sp²-hybridized carbons enhances framework stability.

Advanced Research Questions

Q. How can reaction yields for 4-Bromo-N-(4-methylphenyl)-N-phenylaniline synthesis be improved while minimizing byproducts?

  • Catalyst screening : Copper catalysts (e.g., CuCl) in Ullmann-type couplings improve selectivity .
  • Solvent optimization : Polar aprotic solvents like DMF enhance NBS reactivity.
  • In situ monitoring : Techniques like TLC or HPLC track intermediate formation to halt reactions at optimal points.

Q. What computational approaches predict the electronic properties of 4-Bromo-N-(4-methylphenyl)-N-phenylaniline for optoelectronic applications?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and absorption spectra. Studies correlate bromine's electron-withdrawing effects with redshifted absorption, relevant for dye-sensitized solar cells (DSSCs) .

Q. How do crystallographic packing motifs influence the compound’s physicochemical behavior?

X-ray data reveal "propeller blade" aryl orientations, with pitch angles (18–32°) affecting π-π stacking and solubility. Short Br···Br contacts (~3.5 Å vs. van der Waals radius sum of 3.7 Å) suggest weak intermolecular interactions influencing crystal density .

Q. What contradictions exist in reported structural data, and how can they be resolved?

Discrepancies in dihedral angles (e.g., 47° vs. 56° in dichloro analogs) arise from substituent electronic effects. Comparative studies using variable-temperature crystallography or neutron diffraction clarify thermal motion vs. static disorder .

Methodological Considerations

Q. How is column chromatography optimized for purifying 4-Bromo-N-(4-methylphenyl)-N-phenylaniline?

  • Stationary phase : Silica gel (230–400 mesh) with hexane/ethyl acetate (9:1) eluent balances polarity.
  • Detection : UV-active bands (λ = 254 nm) identify fractions. Re-crystallization from ethanol further enhances purity .

Q. What safety protocols are critical when handling brominated aromatic amines?

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Halogenated waste containers prevent environmental contamination .

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